molecular formula C17H22N2O7S2 B13488462 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide

3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B13488462
M. Wt: 430.5 g/mol
InChI Key: SQRXSTVQCCWSIW-UHFFFAOYSA-N
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Description

3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide is an organic compound with a complex structure. It is characterized by the presence of sulfonamide groups, hydroxyethyl groups, and a methoxy group attached to a benzene ring. This compound has a variety of applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of a benzene derivative followed by the introduction of hydroxyethyl and methoxy groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyethyl groups may enhance the compound’s solubility and facilitate its transport within biological systems. The methoxy group can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzenesulfonamido-4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide
  • 3-benzenesulfonamido-4-methoxy-N-methyl-N-(2-phenylethyl)benzene-1-sulfonamide
  • N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide

Uniqueness

Compared to similar compounds, 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide is unique due to the presence of two hydroxyethyl groups, which can significantly impact its solubility and reactivity

Properties

Molecular Formula

C17H22N2O7S2

Molecular Weight

430.5 g/mol

IUPAC Name

3-(benzenesulfonamido)-N,N-bis(2-hydroxyethyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C17H22N2O7S2/c1-26-17-8-7-15(28(24,25)19(9-11-20)10-12-21)13-16(17)18-27(22,23)14-5-3-2-4-6-14/h2-8,13,18,20-21H,9-12H2,1H3

InChI Key

SQRXSTVQCCWSIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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